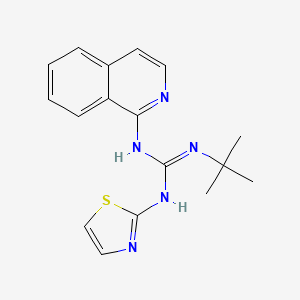
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is a chemical compound with the molecular formula C6H9O3P.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide typically involves the reaction of phosphindole derivatives with ethoxy groups under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. Common solvents used in the synthesis include ethanol and other organic solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphindole oxides, while reduction can produce phosphindole hydrides .
Applications De Recherche Scientifique
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphindole derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Ethoxy-1,2-dihydro-3H-phosphol-3-one 1-oxide: Shares a similar core structure but differs in functional groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have similar structural motifs and are used in similar applications.
Uniqueness: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
73466-84-9 |
|---|---|
Formule moléculaire |
C10H11O3P |
Poids moléculaire |
210.17 g/mol |
Nom IUPAC |
1-ethoxy-1-oxo-2H-phosphindol-3-one |
InChI |
InChI=1S/C10H11O3P/c1-2-13-14(12)7-9(11)8-5-3-4-6-10(8)14/h3-6H,2,7H2,1H3 |
Clé InChI |
IJCUTULRTYINRB-UHFFFAOYSA-N |
SMILES canonique |
CCOP1(=O)CC(=O)C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)


![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)



![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)


![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)


![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
